2,4-Diphenoxyquinazoline
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Overview
Description
2,4-Diphenoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core substituted with phenoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenoxyquinazoline typically involves the reaction of quinazoline derivatives with phenol derivatives. One common method is the nucleophilic substitution reaction where quinazoline is reacted with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenoxyquinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Potassium carbonate, dimethylformamide; reactions are conducted at elevated temperatures.
Major Products Formed:
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Diphenoxyquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and other tyrosine kinases.
Pathways Involved: By inhibiting these receptors, this compound disrupts signaling pathways involved in cell proliferation, angiogenesis, and tumor growth.
Comparison with Similar Compounds
2,4-Diphenoxyquinazoline can be compared with other quinazoline derivatives to highlight its uniqueness:
Properties
CAS No. |
6640-62-6 |
---|---|
Molecular Formula |
C20H14N2O2 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,4-diphenoxyquinazoline |
InChI |
InChI=1S/C20H14N2O2/c1-3-9-15(10-4-1)23-19-17-13-7-8-14-18(17)21-20(22-19)24-16-11-5-2-6-12-16/h1-14H |
InChI Key |
SKBXSQLKWHPGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4 |
Origin of Product |
United States |
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